5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one
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Overview
Description
5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methoxybenzyl group, a methyl group, and a phenyl group attached to a pyrimidinone core
Preparation Methods
The synthesis of 5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring.
Introduction of Substituents: The hydroxyethyl, methoxybenzyl, methyl, and phenyl groups are introduced through various substitution reactions. These reactions may involve the use of Grignard reagents, Friedel-Crafts alkylation, or other nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and reduce production costs.
Chemical Reactions Analysis
5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the pyrimidinone ring and form smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
5-(2-hydroxyethyl)-3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or type of substituents.
6-methyl-2-phenylpyrimidin-4(3H)-one: This compound lacks the hydroxyethyl and methoxybenzyl groups, resulting in different chemical properties and applications.
3-(2-methoxybenzyl)-6-methyl-2-phenylpyrimidin-4(3H)-one: This compound lacks the hydroxyethyl group, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
5-(2-hydroxyethyl)-3-[(2-methoxyphenyl)methyl]-6-methyl-2-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-18(12-13-24)21(25)23(14-17-10-6-7-11-19(17)26-2)20(22-15)16-8-4-3-5-9-16/h3-11,24H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGIMWPKRPAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC3=CC=CC=C3OC)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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